2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,6-di(propan-2-yl)aniline with phthalic anhydride in the presence of a suitable catalyst to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and isoindole moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine with similar structural features but lacking the isoindole and fluorine components.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: A compound with similar bulky substituents but different core structure and reactivity.
Uniqueness
2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the fluorine atom and the isoindole moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
114215-34-8 |
---|---|
Molecular Formula |
C20H20FNO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20FNO2/c1-11(2)14-6-5-7-15(12(3)4)18(14)22-19(23)16-9-8-13(21)10-17(16)20(22)24/h5-12H,1-4H3 |
InChI Key |
ASMQYFJUHZBFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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